Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a 1% injection solution. A validated HPLC-DAD method was developed for its determination in this solution [].
Compound Description: This compound is another API whose metabolism was investigated []. Studies revealed its primary metabolite to be the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-ium cation, formed via N-methylation. A validated HPLC method was also developed to determine the levels of intermediate impurities in the bulk drug substance [].
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. Notably, compound D-III exhibited the highest protection (80% at 20 mg/kg) against PTZ-induced convulsions.
Compound Description: This series of novel compounds was synthesized using 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide as a key intermediate [].
Relevance: Although this series differs from 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide in the specific heterocyclic substituents, they both highlight the significance of substituted 1,2,4-triazole-3-yl)thio)acetohydrazides as a valuable scaffold in medicinal chemistry. A similar series of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides were synthesized and characterized, further supporting the importance of this structural motif [].
S-Derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols
Compound Description: This series of compounds was synthesized and assessed for anti-hypoxic activity []. The study aimed to develop novel anti-hypoxic agents based on the bis-1,2,4-triazole scaffold, known for its various biological activities, including antimicrobial, anti-inflammatory, and anti-hypoxic effects. Among the synthesized derivatives, 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propane-2-one showed remarkable anti-hypoxic activity, surpassing the reference drug Mexidol and increasing the lifespan of rats by 1.0% [, ].
Compound Description: Researchers designed and synthesized these novel compounds to investigate their potential as α-glucosidase inhibitors []. Notably, compound 5g, featuring a 3-hydroxy substitution on the N-phenylacetamide moiety, displayed stronger α-glucosidase inhibitory activity (IC50 = 158.4 ± 3.4 μM) than the positive control, acarbose (IC50 = 351.3 ± 1.8 μM). Molecular docking simulations suggested that compound 5g interacts with the α-glucosidase binding pocket via a strong hydrogen bond with residue Asp1526 and other hydrophobic interactions, further supporting the experimental findings.
Compound Description: This novel compound, containing both 1,2,4-triazole and cyclobutane rings, was synthesized and studied using X-ray diffraction and DFT calculations []. This work expands upon previous studies on cyclobutane derivatives [, ].
Compound Description: These derivatives were synthesized and screened for antimicrobial, antioxidant, and anti-inflammatory properties []. The study aimed to address the challenges posed by resistant pathogens by exploring the potential of novel antimicrobial agents. Several derivatives, including KA3, KA4, KA7, KA9, KA11, and KA14, demonstrated promising biological activities, suggesting that incorporating electron-withdrawing groups on the phenyl ring could enhance the desired effects.
Compound Description: These compounds, along with their derivatives 4a-e, 5a-e, 6a-c, and 7a-c, were synthesized and characterized as potential antifungal agents [].
Compound Description: This series of compounds, containing both 1,2,4-triazole and pyrazole rings, were synthesized with high yields and purity []. Their potential biological activities were predicted using the PASS On-line ® software and molecular docking studies.
Compound Description: Twelve new water-soluble 1,2,4-triazole derivatives within this group were synthesized and tested as potential growth stimulators for winter wheat sprouts []. The study demonstrated that the effects of these compounds on wheat sprout growth were influenced by the substituents on the 1,2,4-triazole cycle at the N3 and N4 atoms and the associated cations.
Compound Description: This study focused on synthesizing a series of novel 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h) and evaluating their anticancer activity []. Researchers tested the compounds against 60 cancer cell lines representing nine different cancer types. The results indicated that compounds 6a-c, 6e, and 6f, characterized by different substituents (R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2), exhibited significant activity and selectivity towards melanoma. Additionally, compounds 6a and 6g displayed promising activity against breast cancer.
Compound Description: This research explored the synthesis of a novel series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives and evaluated their in vitro antibacterial, antifungal, and anti-tuberculosis activities [].
Compound Description: These compounds were synthesized and characterized using X-ray diffractometry to study their molecular and supramolecular structures []. The synthesis involved reacting 2-cyanopyridine with N-phenylthiosemicarbazide to form the 1,2,4-triazole-3-thione precursor, which was then converted to phpy2NS (1). The Hg(II) complex (2) was synthesized by reacting (1) with HgCl2.
Compound Description: This study describes the synthesis of 5-(2-hydroxyphenyl)-4-substituted-3H-1,2,4-triazole-3-thione (3a-f), alongside its aminomethylation products (4a-f) and {[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives (5a-f) []. The tautomeric equilibrium between the thiol and thione forms of these compounds was also investigated.
5-(4-Pyridinyl)-1,2,4-triazole Derivatives
Compound Description: This research focused on identifying neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold []. The researchers aimed to optimize previously discovered α-synuclein aggregation inhibitors to enhance their in vivo efficacy in treating Parkinson's disease (PD). The study led to the discovery of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), a compound capable of preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and influencing PD marker levels. Further in vitro studies revealed that these compounds could moderately reduce α-synuclein aggregation.
Acefylline–1,2,4-Triazole Hybrids
Compound Description: The study investigated the synthesis and biological evaluation of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids bearing N-phenyl acetamide moieties (11a–j) []. The synthesized compounds were assessed for their inhibitory potential against lung cancer (A549) and breast cancer (MCF-7) cell lines.
Compound Description: This work focused on synthesizing and characterizing new 2-substituted benzimidazole compounds incorporating 1,2,4-triazoles []. These compounds were evaluated for their cytotoxicity, antibacterial, and antioxidant properties.
Compound Description: This research explored synthesizing a series of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamide derivatives, with a focus on identifying compounds with potential antiexudative activity [].
Methylenebis-4H-1,2,4-triazole Derivatives
Compound Description: This study focused on synthesizing and investigating the biological activities of a series of methylenebis-4H-1,2,4-triazole derivatives [].
Compound Description: This study describes the synthesis and characterization of a new molecule, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin, which incorporates both 1,2,4-triazole and coumarin moieties [].
Compound Description: This research presents a new series of N'-{[4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides, synthesized through the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones [].
Compound Description: This study investigated a series of 1,2,4-triazole-3-ylthioacetohydrazide derivatives incorporating isatin and various aldehyde moieties []. These compounds were synthesized and evaluated for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
4H-1,2,4-Triazol-3-thioether derivatives with 6,8-dimethylcoumarin
Compound Description: This study described the synthesis and characterization of a new molecule that combines a 4H-1,2,4-triazol-3-thioether moiety with a 6,8-dimethylcoumarin unit []. The compound was synthesized using FT-IR and NMR techniques, and its structure was further validated through DFT/6-311(d,p) quantum chemical calculations. The study also examined the compound's antimicrobial and antioxidant activities and assessed its in vitro cytotoxicity against different cell lines.
Compound Description: Thirteen new 7'-((4-ethyl-5-thio-4H-1,2,4-triazoles-3-yl)methyl)theophylline derivatives were synthesized and characterized using techniques like infrared spectrometry, 1H NMR spectrometry, UV spectrophotometry, and gas chromatography-mass spectrometry [].
Compound Description: This research investigated the actoprotective activity of thirteen newly synthesized 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives []. These compounds, designed by merging 1,2,4-triazole-3-thiol and theophylline moieties, were assessed for their systemic and acute toxicity.
Compound Description: This study focused on synthesizing novel 4H-1,2,4-triazole-3-thiol derivatives incorporating 2-(2,6-dichlorophenylamino)benzyl fragments and evaluating their anti-inflammatory activity []. The synthesis involved a heterocyclization reaction of N-substituted thiosemicarbazides in an alkaline environment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.